molecular formula C4H2N8 B14425024 2,4-Diazidopyrimidine CAS No. 81686-10-4

2,4-Diazidopyrimidine

Cat. No.: B14425024
CAS No.: 81686-10-4
M. Wt: 162.11 g/mol
InChI Key: MIMQLFWRQOEHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diazidopyrimidine is a chemical compound with the molecular formula C₄H₂N₈ and a molecular weight of 162.1123 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The azido groups at positions 2 and 4 make this compound highly reactive and useful in various chemical applications.

Preparation Methods

The synthesis of 2,4-Diazidopyrimidine typically involves the reaction of 2,4-dichloropyrimidine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of chlorine atoms with azido groups . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.

Mechanism of Action

The mechanism of action of 2,4-Diazidopyrimidine largely depends on its reactivity and the nature of the azido groups. The azido groups can undergo cycloaddition reactions with alkynes or other dipolarophiles to form stable triazole rings . This reactivity is exploited in various applications, including click chemistry and bioconjugation.

Comparison with Similar Compounds

2,4-Diazidopyrimidine can be compared with other azido-substituted pyrimidines, such as 2-azidopyrimidine and 4-azidopyrimidine. These compounds share similar reactivity due to the presence of azido groups but differ in their substitution patterns and resulting chemical properties . For example, 2-azidopyrimidine has an azido group at position 2, while 4-azidopyrimidine has it at position 4. These differences can influence their reactivity and applications in chemical synthesis and material science .

Properties

CAS No.

81686-10-4

Molecular Formula

C4H2N8

Molecular Weight

162.11 g/mol

IUPAC Name

2,4-diazidopyrimidine

InChI

InChI=1S/C4H2N8/c5-11-9-3-1-2-7-4(8-3)10-12-6/h1-2H

InChI Key

MIMQLFWRQOEHKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.